Azafluorene

描述

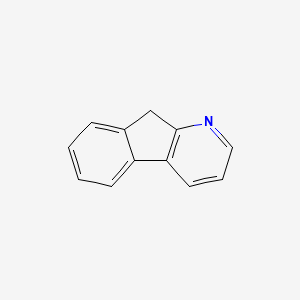

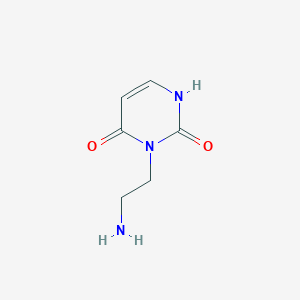

Azafluorene, specifically 2-Azafluorene, is an organic compound with the molecular formula C12H9N . It is a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .

Synthesis Analysis

Azafluorenes can be synthesized through various methods. One of the methods involves a ‘one pot’ construction of diverse 1-azafluorene derivatives featuring a Diels–Alder/retro-Diels–Alder cycloaddition . Conditions were also determined for oxidation to the derived azafluorenones . Another method involves the use of Suzuki and/or Yamamoto polymerization .

Molecular Structure Analysis

The molecular structure of azafluorenes is determined by the presence and mutual influence of two different conjugated fused rings (benzene and pyridine) and the mode of fusion of the indene and pyridine fragments .

Chemical Reactions Analysis

The main reactions of azafluorenes are determined by the presence and mutual influence of two different conjugated fused rings (benzene and pyridine) and the mode of fusion of the indene and pyridine fragments . The principal conversions of substituents at different positions of the azafluorene system are also considered .

Physical And Chemical Properties Analysis

The spectrophotometric properties of azafluorene derivatives have been studied . Moderate fluorescence was observed with azafluorenone derivatives that bear an imbedded pyridone motif; whereas those bearing substituted pyridines do not fluoresce .

未来方向

The future directions of azafluorene research involve the development of general methods of synthesis of these tricyclic fused systems together with in-depth analysis and comparison of reactivity of isomeric azafluorenes, and a search for promising biologically active derivatives among newly synthesized compounds . There is also interest in exploring the fluorescence properties of azafluorene derivatives .

属性

CAS 编号 |

244-44-0 |

|---|---|

分子式 |

C12H9N |

分子量 |

167.21 g/mol |

IUPAC 名称 |

9H-indeno[2,1-b]pyridine |

InChI |

InChI=1S/C12H9N/c1-2-5-10-9(4-1)8-12-11(10)6-3-7-13-12/h1-7H,8H2 |

InChI 键 |

PFWJFKBTIBAASX-UHFFFAOYSA-N |

规范 SMILES |

C1C2=CC=CC=C2C3=C1N=CC=C3 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6-Chlorohexyl)sulfanyl]benzene](/img/structure/B8703039.png)

![(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-6,9a,11a-trimethyl-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-7-one](/img/structure/B8703077.png)

![11-ethyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]quinoline](/img/structure/B8703123.png)

![2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B8703133.png)